molecular formula C15H15N5O2 B6538078 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1170522-01-6

1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B6538078
CAS No.: 1170522-01-6
M. Wt: 297.31 g/mol
InChI Key: SNPCLGADTOIALO-UHFFFAOYSA-N
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Description

1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole moiety via a carboxamide bridge. The pyrazole ring is substituted with an ethyl group at the N1 position, while the oxadiazole ring is functionalized with a 4-methylphenyl group at the C5 position. The compound’s structural motifs—pyrazole and oxadiazole—are well-documented in medicinal chemistry for their roles in hydrogen bonding, aromatic stacking, and receptor interactions .

Properties

IUPAC Name

1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-3-20-9-8-12(19-20)13(21)16-15-18-17-14(22-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPCLGADTOIALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide represents a novel class of pyrazole and oxadiazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OC_{18}H_{20}N_{4}O with a molecular weight of approximately 308.38 g/mol. The structural characteristics include a pyrazole ring connected to an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the pyrazole and oxadiazole scaffolds exhibit significant anticancer properties. For instance, derivatives similar to 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
1-ethyl-N-[5-(4-methylphenyl)...MCF-70.08
1-acetyl-3-(2,4-dihydroxyphenyl)...Hep-23.25
N-(4-fluorophenyl)-2,3-dihydro...NCI-H4600.067

The compound has been reported to induce apoptosis in cancer cells by activating caspases and upregulating p53 expression levels, leading to enhanced tumor suppression .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. Studies have shown that related pyrazole derivatives can significantly reduce inflammation markers in vivo:

CompoundInflammatory ModelIC50 (nM)
N-(4-(2-(3-methyl-1-phenyl...COX inhibition3.8
N-(4-fluorophenyl)-2,3-dihydro...IL8-induced chemotaxis1.2

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The oxadiazole moiety in the compound contributes to its antimicrobial properties. Various derivatives have demonstrated effectiveness against bacterial strains and fungi, making them suitable candidates for further development as antimicrobial agents.

The biological activities of 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide are primarily mediated through:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : By modulating apoptotic pathways through caspase activation.
  • Anti-proliferative Effects : It inhibits cell proliferation in various cancer cell lines by targeting specific signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Study on MCF7 Cells : A derivative was found to have an IC50 value of 0.08 µM against MCF7 breast cancer cells, indicating strong antiproliferative activity.
  • Inflammation Models : In vivo studies demonstrated that compounds with similar structures reduced paw edema in rat models by inhibiting COX enzymes.

Scientific Research Applications

Potential Therapeutic Applications

Research indicates that this compound exhibits significant biological activity, particularly in relation to cannabinoid receptors. Compounds with similar structures have been investigated for their effects on these receptors, suggesting that 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide may also interact with them. Preliminary studies have shown promising results regarding its binding affinity and mechanism of action.

Case Studies:

  • Cannabinoid Receptor Interaction: A study exploring pyrazole derivatives indicated that compounds with similar scaffolds could modulate cannabinoid receptor activity. This opens avenues for investigating 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide as a potential therapeutic agent for conditions like chronic pain and inflammation.

Anticancer Activity

Recent findings suggest that compounds within the pyrazole class may possess anticancer properties. The unique structure of 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide could be explored for its potential to inhibit tumor growth or induce apoptosis in cancer cells.

Chemical Synthesis and Applications

The synthesis of 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves several steps that can be optimized for industrial applications. Its properties make it suitable for use in various formulations and as a building block in the development of new materials.

Table: Comparison of Similar Compounds

Compound NameStructureUnique Features
4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamideStructureHigh affinity for cannabinoid receptors
5-(4-bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamideStructureSelective antagonist for CB1 receptors
N-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamideStructureNotable anti-inflammatory properties

Future Research Directions

Further studies are required to fully elucidate the pharmacological profile of 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide. Key areas for future research include:

In Vivo Studies

Conducting in vivo studies to assess the therapeutic efficacy and safety profile of the compound.

Mechanistic Studies

Exploring the detailed mechanisms by which this compound interacts with biological targets could lead to novel therapeutic strategies.

Formulation Development

Investigating potential formulations that leverage the compound's unique properties for targeted delivery systems in drug development.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methylphenyl group on the oxadiazole (target compound) provides moderate lipophilicity, whereas M350-1408 ’s 4-chlorophenyl increases molecular weight and logP. Methoxy groups in M339-0934 enhance solubility but reduce membrane permeability .
  • Heterocyclic Diversity : Compounds like 7d () incorporate thiazole rings, which introduce sulfur-based interactions but may reduce thermal stability (lower melting points) .

Q & A

Basic: What are the optimal synthetic routes for 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of substituted hydrazides (e.g., p-toluic hydrazide) with glycine derivatives using polyphosphoric acid (PPA) to form the oxadiazole core .
  • Step 2: Coupling the oxadiazole intermediate with a pyrazole-carboxylic acid derivative via carbodiimide-mediated amidation .
  • Purity Control: Use column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic: How is spectroscopic characterization (NMR, IR) performed to validate the structure of this compound?

Methodological Answer:

  • 1H-NMR: Identify key signals:
    • Ethyl group protons at δ ~1.2–1.4 ppm (triplet) and δ ~4.1–4.3 ppm (quartet).
    • Oxadiazole-linked 4-methylphenyl protons as a singlet at δ ~2.4 ppm .
  • 13C-NMR: Confirm carbonyl (C=O) at δ ~165 ppm and oxadiazole C=N at δ ~160–170 ppm .
  • IR: Stretch bands for C=O (~1660 cm⁻¹), C=N (~1586 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) .

Basic: What in vitro assays are recommended for initial biological evaluation of this compound?

Methodological Answer:

  • Anticancer Activity: Use the NCI-60 cell line panel (e.g., CCRF-CEM leukemia cells) with % growth inhibition (GI) calculated via MTT assay .
  • Enzyme Inhibition: Test against targets like alkaline phosphatase (ALP) or COX-2 using fluorometric/colorimetric substrates (e.g., p-nitrophenyl phosphate for ALP) .
  • Antioxidant Potential: DPPH radical scavenging assay with IC50 values reported (e.g., promising activity at IC50 ~15 μM) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications: Replace the ethyl group on pyrazole with trifluoromethyl (CF3) to enhance metabolic stability, as seen in COX-2 inhibitors like celecoxib .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro) on the oxadiazole phenyl ring to improve anticancer activity (% GI >60%) .
  • Bioisosteric Replacement: Substitute oxadiazole with thiadiazole and compare IC50 shifts in enzyme assays .

Advanced: What computational strategies are used to predict binding modes and selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into COX-2 (PDB: 3LN1) or ALP active sites. Prioritize poses with hydrogen bonds to Arg120 (COX-2) or Zn²⁺ ions (ALP) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates strong binding) .

Advanced: How should researchers address contradictory data in biological assays (e.g., variable IC50 values)?

Methodological Answer:

  • Assay Replicates: Perform triplicate experiments with positive controls (e.g., ATP for enzyme assays) to validate reproducibility .
  • Data Normalization: Use Z-factor analysis to quantify assay robustness (Z >0.5 indicates high reliability) .
  • Mechanistic Follow-Up: Combine enzyme kinetics (Lineweaver-Burk plots) with cellular assays (e.g., apoptosis via flow cytometry) to confirm on-target effects .

Advanced: What pharmacokinetic parameters must be optimized for in vivo studies?

Methodological Answer:

  • Metabolic Stability: Evaluate plasma half-life (t½) in rodents. Introduce metabolically labile groups (e.g., methyl esters) to reduce t½, as done for celecoxib derivatives .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to avoid drug-drug interactions .
  • Bioavailability: Apply logP calculations (optimal range: 2–5) and in situ permeability assays (Caco-2 cells) to predict oral absorption .

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